molecular formula C7H7ClN2O4 B1372754 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride CAS No. 1172443-67-2

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride

Cat. No.: B1372754
CAS No.: 1172443-67-2
M. Wt: 218.59 g/mol
InChI Key: HGUIJMMEFBPKTQ-UHFFFAOYSA-N
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Description

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is a chemical compound with the CAS Number: 1172443-67-2. It has a molecular weight of 218.6 and its IUPAC name is 2-amino-3,5-pyridinedicarboxylic acid hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C7H7ClN2O4 . The average mass is 218.594 Da and the monoisotopic mass is 218.009430 Da .

Scientific Research Applications

Photochemical Applications

  • Dimerization of 2-Aminopyridines : Ultraviolet irradiation of 2-aminopyridine derivatives, including 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride, results in the formation of 1,4-dimers. These dimers exhibit unusual chemical and physical properties, making them significant for photochemical studies (Taylor & Kan, 1963).

Chemical Synthesis and Reactivity

  • Synthesis of Heterocyclic Colouring Matters : 2-Aminopyridines react with specific compounds to form heterocyclic structures, useful in the synthesis of coloring agents (Altiparmakian, 1978).
  • Development of Bioactive Natural Products : 2-Aminopyridines are key structural cores in the synthesis of bioactive natural products, highlighting their significance in medicinal chemistry (Bolliger, Oberholzer, & Frech, 2011).

Material Science and Chemistry

  • Photodimerization in Aqueous Solution : Studies show that 2-aminopyridine hydrochloride undergoes stereoselective photodimerization, yielding specific isomers, which are significant for understanding molecular interactions in solutions (Wang, Yuan, & Macartney, 2006).
  • Synthesis of Aminothiazolopyridines : The hydrochlorides of 2-aminopyridines can be transformed into aminothiazolopyridines, highlighting their versatility in synthesizing new chemical structures (Aitland & Molander, 1977).

Biological Studies

  • Structure-Activity Relationship Studies : 2-Aminopyridine-3,5-dicarbonitrile-based compounds have been studied for their inhibition of prion replication, indicating potential applications in biomedical research (May et al., 2007).

Molecular Structure and Dynamics

  • X-ray Diffraction and Spectroscopic Studies : The molecular structure of 2-aminopyridine-3-carboxylic acid has been explored through various methods like X-ray diffraction, providing insights into its physical characteristics (Pawlukojć et al., 2007).

Efficient Synthesis Techniques

  • Synthesis of 2-Phenyl-3-aminopyridine : Techniques have been developed for the efficient synthesis of 2-phenyl-3-aminopyridine, demonstrating the practical applications of 2-aminopyridines in organic synthesis (Caron et al., 2001).

Properties

IUPAC Name

2-aminopyridine-3,5-dicarboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4.ClH/c8-5-4(7(12)13)1-3(2-9-5)6(10)11;/h1-2H,(H2,8,9)(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUIJMMEFBPKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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